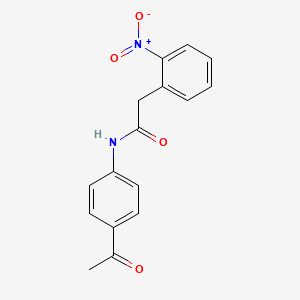
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic chemical compound that belongs to the family of 1,2,4-triazole derivatives. It was first synthesized in 1994 and has since been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively used as a research tool to investigate the role of JAK/STAT signaling pathway in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the pathway, leading to the suppression of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used to investigate the potential therapeutic applications of targeting the JAK/STAT pathway in various diseases.
Wirkmechanismus
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation. This leads to the inhibition of STAT3 phosphorylation and dimerization, which is necessary for its nuclear translocation and activation of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce the degradation of JAK2 protein, further contributing to its inhibitory effect on the pathway.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its potency, specificity, and availability. It has been extensively studied and characterized, and its mechanism of action is well understood. However, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in vivo may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
For research include the development of more potent and selective JAK/STAT inhibitors, investigation of the role of the pathway in various diseases, and the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapeutic agents.
Synthesemethoden
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization and characterization through various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPWPOUIVQUYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (4-methoxy-phenyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)
